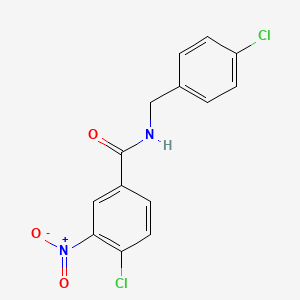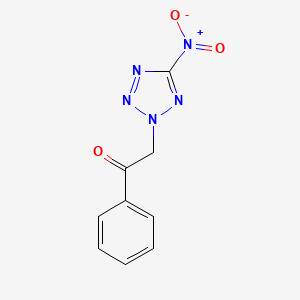![molecular formula C22H16Br2N2O4 B11559160 2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate](/img/structure/B11559160.png)
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate is a complex organic compound that features a benzoate ester functional group, bromine substituents, and a hydrazone linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate typically involves multiple steps:
Bromination: The starting material, a phenyl benzoate derivative, undergoes bromination using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at the 2 and 4 positions.
Hydrazone Formation: The brominated intermediate reacts with hydrazine derivatives to form the hydrazone linkage. This step often requires acidic or basic conditions to facilitate the reaction.
Esterification: The final step involves esterification to introduce the benzoate group, typically using benzoic acid or its derivatives under acidic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, would be crucial to maximize yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazone linkage, leading to the formation of oximes or other oxidized derivatives.
Reduction: Reduction reactions can target the bromine substituents or the hydrazone linkage, potentially yielding debrominated or reduced hydrazone products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or neutral conditions.
Major Products
Oxidation: Oximes or nitroso derivatives.
Reduction: Debrominated phenyl benzoate or reduced hydrazone derivatives.
Substitution: Functionalized phenyl benzoate derivatives with various substituents replacing the bromine atoms.
科学的研究の応用
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl benzoate has several applications in scientific research:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Organic Synthesis: Utilized as an intermediate in the synthesis of more complex organic molecules.
Materials Science: Investigated for its potential use in the development of novel materials with specific electronic or optical properties.
作用機序
The mechanism of action of this compound depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors through its hydrazone linkage and aromatic rings. The molecular targets and pathways involved would vary based on the specific biological context.
類似化合物との比較
Similar Compounds
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl acetate: Similar structure but with an acetate group instead of a benzoate.
2,4-dibromo-6-{[(E)-2-(2-hydroxy-2-phenylacetyl)hydrazono]methyl}phenyl propionate: Similar structure but with a propionate group.
特性
分子式 |
C22H16Br2N2O4 |
|---|---|
分子量 |
532.2 g/mol |
IUPAC名 |
[2,4-dibromo-6-[(E)-[(2-hydroxy-2-phenylacetyl)hydrazinylidene]methyl]phenyl] benzoate |
InChI |
InChI=1S/C22H16Br2N2O4/c23-17-11-16(13-25-26-21(28)19(27)14-7-3-1-4-8-14)20(18(24)12-17)30-22(29)15-9-5-2-6-10-15/h1-13,19,27H,(H,26,28)/b25-13+ |
InChIキー |
KTRBKDZRWLEYGV-DHRITJCHSA-N |
異性体SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)O |
正規SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=C(C(=CC(=C2)Br)Br)OC(=O)C3=CC=CC=C3)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N'-[(E)-(5-bromo-2-hydroxy-3-methylphenyl)methylidene]-2-(3,4-dimethylphenoxy)acetohydrazide](/img/structure/B11559101.png)

![(3E)-N-(3,4-dichlorophenyl)-3-[2-(phenylcarbonyl)hydrazinylidene]butanamide](/img/structure/B11559107.png)
![2-(3-chlorophenyl)-4-{[(2,4-dichlorophenyl)amino]methylidene}-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11559118.png)
acetyl}hydrazinylidene)butanamide](/img/structure/B11559121.png)
![2-[N-(3-Chlorophenyl)4-methylbenzenesulfonamido]-N-(3,4-dichlorophenyl)acetamide](/img/structure/B11559123.png)
![(4E)-4-{[(2-methoxy-4-nitrophenyl)amino]methylidene}-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11559125.png)
![N'-[(1E)-1-phenylethylidene]-2-[4-(2,4,4-trimethylpentan-2-yl)phenoxy]acetohydrazide](/img/structure/B11559127.png)
![2-[(2E)-2-(2,3-dichlorobenzylidene)hydrazinyl]-N-(2-ethoxyphenyl)-2-oxoacetamide](/img/structure/B11559138.png)
![2-(4-Bromonaphthalen-1-YL)-N'-[(E)-[5-(4-bromophenyl)furan-2-YL]methylidene]acetohydrazide](/img/structure/B11559141.png)
![2-(3-Chlorophenoxy)-N'-[(E)-[5-nitro-2-(piperidin-1-YL)phenyl]methylidene]acetohydrazide](/img/structure/B11559143.png)

![N-[2-(2-{(E)-1-[3-(3,4-Dimethoxyphenyl)-1H-pyrazol-4-YL]methylidene}hydrazino)-2-oxoethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B11559159.png)
